molecular formula C13H17IO3 B13809457 Carbonic acid ethyl 3-(p-iodophenyl)butyl ester

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester

Katalognummer: B13809457
Molekulargewicht: 348.18 g/mol
InChI-Schlüssel: UYQNCKPINNKFCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is an organic compound with the chemical formula C13H17IO3 and a molecular weight of 348.18 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a carbonic acid moiety, along with a 3-(p-iodophenyl)butyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid ethyl 3-(p-iodophenyl)butyl ester typically involves the esterification of carbonic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize advanced catalytic systems and continuous flow reactors to optimize reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbonic acid ethyl 3-(p-iodophenyl)butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbonic acid moiety, which then participates in various biochemical reactions. The iodophenyl group can interact with biological receptors, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where iodine’s presence is crucial .

Eigenschaften

Molekularformel

C13H17IO3

Molekulargewicht

348.18 g/mol

IUPAC-Name

ethyl 3-(4-iodophenyl)butyl carbonate

InChI

InChI=1S/C13H17IO3/c1-3-16-13(15)17-9-8-10(2)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3

InChI-Schlüssel

UYQNCKPINNKFCP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OCCC(C)C1=CC=C(C=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.